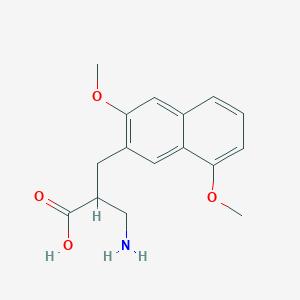

3-Amino-2-((3,8-dimethoxynaphthalen-2-yl)methyl)propanoic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-((3,8-dimethoxynaphthalen-2-yl)methyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,8-dimethoxynaphthalene and an appropriate amino acid derivative.

Reaction Conditions: The key step involves the alkylation of the naphthalene ring with the amino acid derivative under basic conditions

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the efficient production of the compound.

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-2-((3,8-dimethoxynaphthalen-2-yl)methyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the naphthalene ring can be oxidized to form corresponding quinones under strong oxidizing conditions.

Reduction: The amino group can be reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of naphthoquinones.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

a. Anticancer Activity

Research indicates that compounds with naphthalene derivatives exhibit significant anticancer properties. The presence of the 3-amino group in 3-Amino-2-((3,8-dimethoxynaphthalen-2-yl)methyl)propanoic acid enhances its ability to interact with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

b. Neuroprotective Effects

The compound’s structural similarity to neurotransmitters suggests potential neuroprotective effects. It may act as a modulator of neurotransmitter systems, particularly in conditions like Alzheimer’s disease. Research has explored the role of naphthalene derivatives in protecting neuronal cells from oxidative stress and neuroinflammation .

c. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell death. This property makes it a candidate for developing new antimicrobial agents .

Materials Science

a. Polymer Additives

In materials science, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve tensile strength and resistance to thermal degradation .

b. Dyes and Pigments

Due to its chromophoric characteristics, this compound can be used in the synthesis of novel dyes and pigments. The ability to modify its structure allows for the tuning of color properties and solubility in various solvents, making it suitable for applications in textiles and coatings .

Biochemical Probes

a. Fluorescent Probes

The naphthalene moiety provides excellent fluorescence properties, making this compound a potential candidate for use as a fluorescent probe in biological imaging. Its application in tracking cellular processes or detecting specific biomolecules could advance research in cell biology and biochemistry .

b. Enzyme Inhibition Studies

This compound can serve as a tool for studying enzyme kinetics and inhibition mechanisms. By modifying the naphthalene group, researchers can create derivatives that selectively inhibit specific enzymes, aiding in the understanding of metabolic pathways .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-Amino-2-((3,8-dimethoxynaphthalen-2-yl)methyl)propanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors due to its structural features, potentially inhibiting or activating their functions.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Amino-2-((3,7-dimethoxynaphthalen-2-yl)methyl)propanoic acid

- 3-Amino-2-((3,6-dimethoxynaphthalen-2-yl)methyl)propanoic acid

- 3-Amino-2-((3,5-dimethoxynaphthalen-2-yl)methyl)propanoic acid

Uniqueness

3-Amino-2-((3,8-dimethoxynaphthalen-2-yl)methyl)propanoic acid is unique due to the specific positioning of the methoxy groups on the naphthalene ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .

Actividad Biológica

3-Amino-2-((3,8-dimethoxynaphthalen-2-yl)methyl)propanoic acid is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to explore its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a naphthalene moiety substituted with methoxy groups and an amino acid structure. Its molecular formula is C₁₅H₁₉N₁O₃, and it has a molecular weight of 273.32 g/mol. The presence of the naphthalene ring contributes to its lipophilicity, which may influence its bioavailability and interaction with biological targets.

Research indicates that compounds similar to this compound can act on various neurotransmitter systems. Notably, they may function as:

- Serotonin Reuptake Inhibitors (SSRIs) : This mechanism involves blocking the reuptake of serotonin in the brain, potentially alleviating symptoms of depression and anxiety disorders .

- 5-HT1A Receptor Modulators : The compound may act as an agonist or antagonist at the 5-HT1A receptor, influencing mood regulation and anxiety levels .

Pharmacological Effects

The biological activity of this compound has been investigated in several studies:

- Antidepressant Activity : In animal models, compounds with similar structures have shown significant antidepressant-like effects in forced swim tests and tail suspension tests, indicating potential efficacy in treating major depressive disorder .

- Anxiolytic Effects : Studies have demonstrated that these compounds can reduce anxiety-like behaviors in rodent models, suggesting their utility in treating anxiety disorders .

- Neuroprotective Properties : Some derivatives have exhibited neuroprotective effects against oxidative stress-induced neuronal damage, which is relevant for conditions like Alzheimer's disease .

Study 1: Antidepressant Efficacy

A study published in a pharmacology journal evaluated the effects of a related compound on depressive behaviors in mice. The results indicated that administration led to significant reductions in immobility time compared to control groups, supporting its potential as an antidepressant agent.

Study 2: Anxiolytic Activity

Another study assessed the anxiolytic properties of similar naphthalene derivatives using elevated plus maze tests. The findings revealed that these compounds increased the time spent in open arms, suggesting reduced anxiety levels among treated subjects.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-(aminomethyl)-3-(3,8-dimethoxynaphthalen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-20-14-5-3-4-10-8-15(21-2)11(7-13(10)14)6-12(9-17)16(18)19/h3-5,7-8,12H,6,9,17H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWBNNQCDMJJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=CC(=C(C=C21)CC(CN)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.